4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid
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Overview
Description
4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.187. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Research has shown that derivatives of indanones, including compounds similar to 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid, exhibit significant inhibitory properties for mild steel corrosion in hydrochloric acid solutions. The inhibition efficiency increases with the concentration of these compounds, suggesting their potential as corrosion inhibitors. The adsorption process of these indanone derivatives on the metal surface, which contributes to their inhibitory properties, can be approximated by the Langmuir isotherm. Furthermore, electrochemical measurements indicate that these compounds exhibit mixed-type behavior, with some showing a predominance of anodic inhibition. This suggests the relevance of this compound derivatives in corrosion protection strategies for metals in acidic environments (Saady et al., 2018).
Liquid Membrane Ion Transport
Studies on synthetic ionophores, which include hydroxy carboxylic acids similar to this compound, have demonstrated their utility in the transport of alkali metal ions through liquid membranes. These compounds, due to their structural features, can act as carriers for active and competitive transport of ions, highlighting their potential applications in selective ion transport and separation processes. The effectiveness of these compounds in ion transport and selectivity is influenced by their hydrophobic groups and the number of ether oxygens, among other factors. This underscores the potential of hydroxy carboxylic acids in developing new materials for ion transport applications (Yamaguchi et al., 1988).
Supramolecular Chemistry
Research in supramolecular chemistry has explored the self-assembly of multifunctional hydrogen-bonding molecules, including tricarboxylic acids, to form liquid-crystalline networks. These studies demonstrate the ability of carboxylic acid derivatives to participate in the formation of complex structures through intermolecular hydrogen bonding. Such networks have potential applications in materials science, particularly in the development of novel liquid-crystalline materials with unique properties. The work highlights the versatile role of carboxylic acid derivatives, like this compound, in the design and synthesis of advanced supramolecular structures (Kihara et al., 1996).
Safety and Hazards
The compound is classified as potentially hazardous. It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These hazard statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The bioavailability of such compounds can be influenced by their lipophilicity and water solubility .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, which suggests that they can have diverse molecular and cellular effects .
Properties
IUPAC Name |
4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9-7-3-1-2-6(7)4-5-8(9)10(12)13/h4-5,11H,1-3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJUTOQJGSMBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153-90-2 |
Source
|
Record name | 4-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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